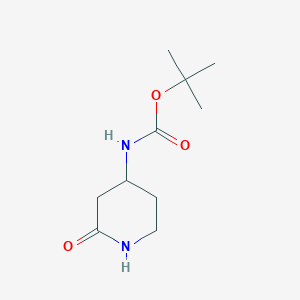

tert-butyl N-(2-oxopiperidin-4-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

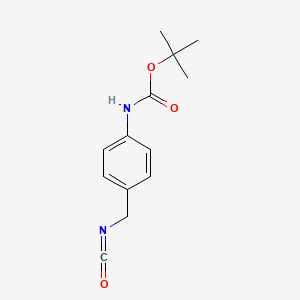

“tert-butyl N-(2-oxopiperidin-4-yl)carbamate” is a chemical compound with the molecular formula C10H18N2O3 . It is also known by its IUPAC name "2-Methyl-2-propanyl (2-oxo-4-piperidinyl)carbamate" .

Synthesis Analysis

The synthesis of similar compounds like tert-butyl carbamate has been investigated. It involves a palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .Molecular Structure Analysis

The molecular structure of “tert-butyl N-(2-oxopiperidin-4-yl)carbamate” consists of a carbamate group attached to a tert-butyl group and a 2-oxopiperidin-4-yl group . The average mass of the molecule is 214.262 Da .Physical And Chemical Properties Analysis

“tert-butyl N-(2-oxopiperidin-4-yl)carbamate” has a density of 1.1±0.1 g/cm3, a boiling point of 405.6±34.0 °C at 760 mmHg, and a flash point of 199.1±25.7 °C . It has 5 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación

Application in Medicinal Chemistry

- Summary of the Application: The compound “tert-butyl N-(2-oxopiperidin-4-yl)carbamate” has been used in the synthesis of new antimicrobial agents . Specifically, it was used in the creation of o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs .

- Methods of Application or Experimental Procedures: The synthesis involved the reaction of mono- and di-alkyne-substituted monoboc protected o-phenylenediamines with different substituted aryl azides . The structures of the newly synthesized compounds were established by 1H and 13C NMR analysis .

- Results or Outcomes: The synthesized compounds were screened for their antibacterial activity against various bacteria and their antifungal profile were tested on several fungi as well as molds . Two compounds showed maximum potency against S. aureus (ATCC 25323) strain with MIC value of 6.25 µg/ml, which is comparable with standard drug ciprofloxacin (MIC 6.25 µg/ml) .

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl N-(2-oxopiperidin-4-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-4-5-11-8(13)6-7/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWJRRPTGQQFDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNC(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(2-oxopiperidin-4-yl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H-Spiro[2-benzofuran-1,3'-pyrrolidine]](/img/structure/B1322070.png)

![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1322072.png)